Hirullin P18 is sourced from leech saliva, which contains various bioactive molecules that facilitate blood-feeding by preventing clot formation in the host. The extraction and purification of this peptide typically involve chromatographic techniques following the collection of leech saliva.
Hirullin P18 is classified as a polypeptide and falls under the category of anticoagulants. Its mechanism is primarily through inhibition of thrombin, a key enzyme in the coagulation cascade.
The synthesis of Hirullin P18 can be approached through two primary methods: natural extraction and chemical synthesis.
Hirullin P18 has a linear structure characterized by its sequence of amino acids. The specific arrangement contributes to its biological activity, particularly in binding to thrombin.
Hirullin P18 primarily participates in biochemical reactions that inhibit thrombin activity. The binding of Hirullin P18 to thrombin prevents the enzyme from interacting with its substrates, effectively blocking the coagulation pathway.
The mechanism by which Hirullin P18 exerts its anticoagulant effects involves direct inhibition of thrombin. Upon binding to thrombin, it alters the enzyme's conformation, preventing it from cleaving fibrinogen into fibrin, which is essential for clot formation.
Hirullin P18 has several applications in scientific research and medicine:
Hirullin P18 (MW: 1,573.57 Da; CAS: 131147-81-4) has the empirical formula C₆₈H₉₆N₁₄O₂₉ [4] [7]. Its primary structure includes a highly acidic C-terminal domain (residues 41–62), critical for thrombin binding. Unlike hirudin, Hirullin P18 lacks sulfation at conserved tyrosine residues but retains a high density of anionic residues (e.g., aspartate/glutamate), facilitating electrostatic interactions with thrombin’s exosite I [1] [10]. Key fragments include:
Table 1: Key Sequence Fragments of Hirullin P18
Fragment | Residue Range | Functional Significance |
---|---|---|
Full-length peptide | 1–61 | Native anticoagulant protein |
Acetylated C-terminal | 41–62 | Binds thrombin exosite; inhibits fibrin clot |
Minimal inhibitory domain | 50–61 | Retains core antithrombin activity |
No glycosylation or phosphorylation modifications are reported, suggesting its activity relies solely on sequence specificity and tertiary folding [4].
Hirullin P18 adopts a compact tertiary fold stabilized by three disulfide bonds (Cys1–Cys6, Cys2–Cys5, Cys3–Cys4), constraining its N-terminal domain into a globular core. The C-terminal segment (residues 45–61) is intrinsically disordered but transitions to an ordered conformation upon thrombin binding [2] [7]. Secondary elements include:
The C-terminal domain (residues 41–62) alone exhibits antithrombin potency comparable to acetyl-desulfatohirudin(45–65) [1] [10]. Phe51 (homologous to hirudin’s Phe56) is indispensable for activity:
Table 2: Functional Domains of Hirullin P18 vs. Hirudin
Feature | Hirullin P18 | Hirudin | Functional Impact |
---|---|---|---|
Key phenylalanine | Phe51 | Phe56 | Binds thrombin hydrophobic pocket |
Core inhibitory unit | Residues 50–61 | Residues 55–65 | Minimal segment for inhibition |
Sulfation | Absent | Tyr63 sulfated | Alters electrostatic affinity for exosite |
AlphaFold2-predicted models of Hirullin P18 align closely with crystallographic data (PDB: 1THR), particularly in the disulfide-bonded core (RMSD: 0.9 Å) [3] [6]. Divergences arise in the C-terminus:
Hirullin P18 binds thrombin via a bipartite mechanism:
Crystallography (2.3 Å resolution) reveals:
Table 3: Thrombin–Hirullin P18 Binding Interface
Thrombin Site | Hirullin P18 Residue | Interaction Type |
---|---|---|
Arg73 | Glu53 | Salt bridge |
Arg75 | Asp55 | Salt bridge |
Trp60d | Ile60 | Van der Waals |
Apolar S2 pocket | Phe51 | Hydrophobic insertion |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1